(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
5-bromo-2-hydroxyacetophenone+2-methoxybenzaldehydeNaOH/EtOHthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding saturated ketone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities are often attributed to the presence of the chalcone structure, which can interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The ability to modify the structure allows for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the chalcone backbone.
Mechanism of Action
The biological activities of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one are primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one imparts unique reactivity, making it a versatile intermediate for further chemical modifications. This structural feature can also enhance its biological activity compared to similar compounds without the bromine substituent.
Properties
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-20-16-5-3-2-4-11(16)6-8-14(18)13-10-12(17)7-9-15(13)19/h2-10,19H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPUCCUQFOVDMA-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.